

Antifungal agent 63 for treating plant fungal infections

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Compound of Interest

Compound Name: Antifungal agent 63

Cat. No.: B12395591 Get Quote

Application Notes and Protocols for Antifungal Agent 63

Product Name: Antifungal Agent 63 (also known as Compound 3i)

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Introduction

Antifungal Agent 63 is a potent fungicidal compound with demonstrated efficacy against a range of plant pathogenic fungi.[1] Notably, it has shown excellent activity against Fusarium oxysporum f.sp. cucumerinum.[1] These application notes provide detailed protocols for evaluating the in vitro and in vivo antifungal activity of this agent and offer insights into its potential mechanism of action within plant signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of agricultural science and plant pathology.

Quantitative Data Summary

The antifungal activity of Agent 63 has been quantified against several common plant fungal pathogens. The following table summarizes the key efficacy metrics.



Fungal Species	MIC (μg/mL)	EC₅₀ (μg/mL)	Disease Inhibition (%) - Detached Leaf Assay
Fusarium oxysporum	15.6	8.5	88
Botrytis cinerea	31.25	14.2	82
Colletotrichum gloeosporioides	62.5	28.7	75
Alternaria solani	31.25	16.1	80

Data presented are representative and may vary based on experimental conditions.

Experimental Protocols

This protocol determines the Minimum Inhibitory Concentration (MIC) of Antifungal Agent 63.

Materials:

- Antifungal Agent 63
- Sterile 96-well microtiter plates
- Fungal spore suspension (1 x 10⁵ spores/mL)
- Potato Dextrose Broth (PDB) or other suitable liquid medium
- Spectrophotometer (plate reader)

Procedure:

- Prepare a stock solution of **Antifungal Agent 63** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate containing
 PDB to achieve a range of final concentrations.
- Inoculate each well with the fungal spore suspension.



- Include a positive control (fungal suspension without the agent) and a negative control (medium only).
- Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
- The MIC is determined as the lowest concentration of **Antifungal Agent 63** that completely inhibits visible fungal growth.[2]

This protocol assesses the effect of **Antifungal Agent 63** on the radial growth of fungi on a solid medium.

Materials:

- Antifungal Agent 63
- Potato Dextrose Agar (PDA)
- Sterile Petri dishes (90 mm)
- Fungal mycelial plugs (5 mm diameter) from an actively growing culture
- Sterile cork borer

Procedure:

- Incorporate various concentrations of Antifungal Agent 63 into molten PDA before pouring it into Petri dishes.[3]
- Place a 5 mm mycelial plug of the test fungus at the center of each agar plate.
- Use a control plate containing PDA without the antifungal agent.
- Incubate the plates at 25-28°C.
- Measure the diameter of the fungal colony daily until the fungus in the control plate reaches the edge of the plate.



Calculate the percentage of inhibition of radial growth (PIRG) using the formula: PIRG (%) =
 [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control group,
 and T is the average diameter of the fungal colony in the treatment group.

This protocol evaluates the efficacy of **Antifungal Agent 63** in preventing or reducing fungal infection on plant tissue.[4][5][6][7]

Materials:

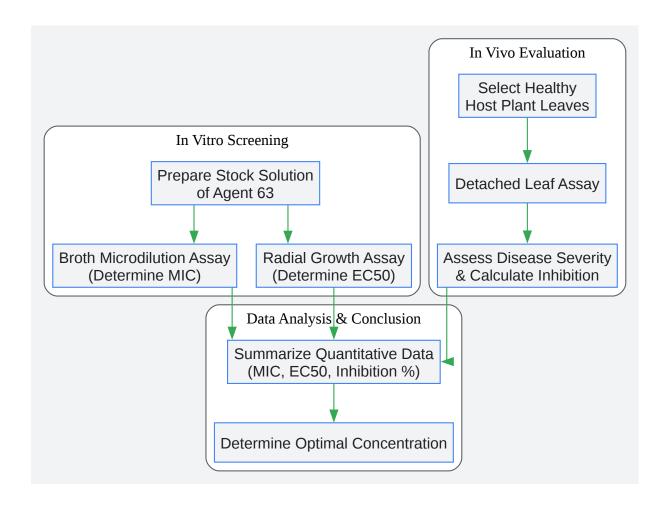
- Healthy, young leaves from a susceptible host plant (e.g., tomato, cucumber)
- Antifungal Agent 63 solution at various concentrations
- Fungal spore suspension (1 x 10⁶ spores/mL)
- Moist chambers (e.g., Petri dishes with moistened filter paper)

Procedure:

- Gently wash and surface-sterilize the detached leaves.
- Apply the Antifungal Agent 63 solution to the leaf surface by spraying or dropping and allow it to dry. Control leaves are treated with the solvent only.
- After a set period (e.g., 24 hours), inoculate the leaves with a droplet of the fungal spore suspension.
- Place the leaves in a moist chamber to maintain high humidity.
- Incubate at 25-28°C with a photoperiod (e.g., 12h light/12h dark) for 3-7 days.
- Assess the disease severity by measuring the lesion diameter or the percentage of the leaf area showing symptoms.
- Calculate the disease inhibition percentage relative to the control.

Visualizations

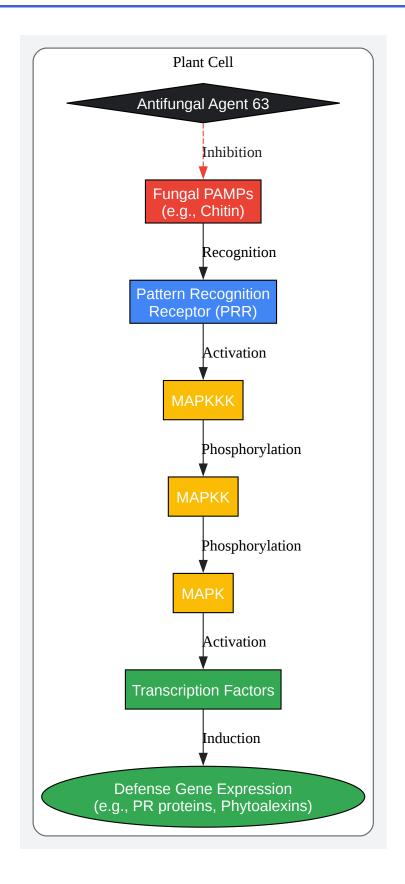




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Caption: Experimental workflow for evaluating Antifungal Agent 63.





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Caption: Plant defense signaling pathway potentially modulated by **Antifungal Agent 63**.



Mechanism of Action and Signaling Pathways

The precise mechanism of action for **Antifungal Agent 63** is under investigation. However, many antifungal compounds function by either directly inhibiting fungal growth or by inducing the plant's own defense mechanisms.

Plants recognize pathogen-associated molecular patterns (PAMPs), such as chitin from fungal cell walls, through pattern recognition receptors (PRRs) on the cell surface. This recognition triggers PAMP-triggered immunity (PTI), a basal defense response. A key component of PTI is the activation of mitogen-activated protein kinase (MAPK) cascades.[8][9][10][11][12] As depicted in the signaling pathway diagram, a phosphorylation relay through MAPKKK, MAPKK, and MAPK activates transcription factors, leading to the expression of defense-related genes. These genes produce antimicrobial compounds like phytoalexins and pathogenesis-related (PR) proteins, which help to thwart the fungal invasion.[9]

Antifungal Agent 63 may act at one or more points in this process. It could directly inhibit fungal viability, thereby reducing the PAMP load, or it could potentially modulate components of the plant's MAPK signaling cascade to enhance the defense response. Further research, including transcriptomic and proteomic analyses of treated plants, is required to elucidate the specific molecular targets of this compound.

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